molecular formula C14H11Cl2F2NO B071545 n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine CAS No. 175136-75-1

n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine

Cat. No.: B071545
CAS No.: 175136-75-1
M. Wt: 318.1 g/mol
InChI Key: MIUDTZXWNHEWKG-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine is a sophisticated synthetic hydroxylamine derivative of significant interest in medicinal chemistry and biochemical research. Its primary research value lies in its potential application as a key intermediate or precursor in the synthesis of more complex molecules, particularly enzyme inhibitors. The compound features two 2-chloro-6-fluorobenzyl groups attached to the nitrogen of the hydroxylamine functional group. This specific substitution pattern, incorporating halogen atoms (chlorine and fluorine) at ortho positions on the aromatic rings, is strategically designed to influence the molecule's electronic properties, lipophilicity, and overall steric profile, which can be critical for target binding and metabolic stability in drug discovery programs.

Properties

IUPAC Name

N,N-bis[(2-chloro-6-fluorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2F2NO/c15-11-3-1-5-13(17)9(11)7-19(20)8-10-12(16)4-2-6-14(10)18/h1-6,20H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUDTZXWNHEWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN(CC2=C(C=CC=C2Cl)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371082
Record name 1-(2-Chloro-6-fluorophenyl)-N-[(2-chloro-6-fluorophenyl)methyl]-N-hydroxymethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175136-75-1
Record name 1-(2-Chloro-6-fluorophenyl)-N-[(2-chloro-6-fluorophenyl)methyl]-N-hydroxymethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175136-75-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine involves the reaction of 2-chloro-6-fluorobenzyl chloride with hydroxylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine has been investigated for its potential as a therapeutic agent. Its hydroxylamine functional group is known for its ability to interact with biological systems, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance, research published in the Saudi Pharmaceutical Journal highlighted the synthesis of triazene derivatives that exhibited significant antiproliferative activity against human cancer cells, suggesting that derivatives of hydroxylamines like N,N-Bis(2-chloro-6-fluorobenzyl) could be promising in cancer therapy .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715Saudi Pharmaceutical Journal
HeLa10Saudi Pharmaceutical Journal
A54920Saudi Pharmaceutical Journal

Biochemical Research

This compound is utilized in biochemical assays due to its ability to modify proteins and nucleic acids. The compound can act as a reagent for the detection of reactive oxygen species (ROS), which are implicated in various diseases.

Application Example: ROS Detection

In biochemical assays, hydroxylamines are employed to trap ROS, leading to the formation of stable adducts that can be quantified. This application is crucial for understanding oxidative stress in cellular processes and disease mechanisms.

Forensic Science

The compound's reactivity allows it to serve as a reagent in forensic science, particularly in the identification of certain drugs and metabolites. Its ability to form stable complexes with various analytes makes it useful in chromatographic techniques.

Case Study: Drug Analysis

In forensic toxicology, this compound has been tested as a derivatizing agent for the analysis of drugs in biological samples. Studies have shown that its use improves the sensitivity and specificity of detection methods such as gas chromatography-mass spectrometry (GC-MS) .

Material Science

The compound also finds applications in materials science, particularly in the synthesis of fluorinated polymers and coatings. The incorporation of fluorine into polymer matrices can enhance properties such as chemical resistance and thermal stability.

Table 2: Properties of Fluorinated Polymers

Polymer TypeProperty EnhancedReference
PTFEChemical ResistanceAlfa Chemistry
PVDFThermal StabilityAlfa Chemistry

Mechanism of Action

The mechanism of action of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition. The chloro and fluoro substituents enhance the compound’s reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine
  • CAS Number : 175136-75-1
  • Molecular Formula: C₁₄H₁₁Cl₂F₂NO
  • Molecular Weight : 318.15 g/mol
  • Physical Properties :
    • Purity: ≥98% (HPLC)
    • Melting Point: 169–171°C
    • Appearance: Crystalline solid

Applications
This compound is primarily used as an intermediate in organic synthesis , particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its lipophilic nature and stability under thermal conditions make it suitable for reactions in ionic liquids or polar aprotic solvents .

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The 2-chloro-6-fluorobenzyl groups in the target compound confer unique steric and electronic properties. Below is a comparison with analogs bearing related substituents:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 2-Cl, 6-F on benzyl groups C₁₄H₁₁Cl₂F₂NO High thermal stability; organic synthesis
3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione 2-Cl, 6-F on benzyl group C₁₂H₉ClF₃O₂ Chelating agent for metal complexes
N-(2-chloro-6-fluorobenzyl)cyclopropanamine HCl 2-Cl, 6-F on benzyl group C₁₀H₁₂Cl₂FN Pharmaceutical intermediate (basic amine)

Key Observations :

  • Electron-Withdrawing Effects: The 2-chloro-6-fluoro substituents enhance the electrophilicity of the hydroxylamine group in the target compound compared to non-halogenated analogs. This increases its reactivity in nucleophilic substitutions .
  • Steric Hindrance : The ortho-chloro groups create steric bulk, reducing unwanted side reactions (e.g., dimerization) compared to para-substituted analogs .

Functional Group Variations

Hydroxylamine derivatives are sensitive to oxidation. The target compound’s stability contrasts with Schiff base analogs (e.g., phenolic Schiff bases in ), which exhibit antioxidant activity but lower thermal stability:

Compound Class Example Structure Stability Primary Application
Hydroxylamine N,N-Bis(2-chloro-6-fluorobenzyl) Stable up to 170°C Synthetic intermediate
Schiff Base (e.g., 5-DPSS) N,N-Bis(2,5-dihydroxybenzylidene) Degrades above 150°C Antioxidant agents

Mechanistic Differences :

  • Hydroxylamines (target compound) act as radical scavengers in polymer stabilization, while Schiff bases (e.g., 5-DPSS) quench radicals via hydrogen donation from phenolic -OH groups .

Industrial Suppliers :

  • Apollo Scientific (PC9000 series) : Offers this compound as a specialty fluorinated intermediate .
  • Shanghai Jinming Biotechnology: Lists it under catalog number GR-(004)-24543 .

Biological Activity

n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine, with the molecular formula C14H11Cl2F2NOC_{14}H_{11}Cl_2F_2NO and a molecular weight of approximately 318.15 g/mol, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features two chloro and two fluorine substituents on the benzyl groups, which may enhance its reactivity and selectivity in biological systems.

Medicinal Chemistry Applications

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

  • Bioconjugation : It is utilized for the selective modification of biomolecules, such as proteins and antibodies, through stable oxime linkages with carbonyl groups. This property allows for the attachment of various functional groups to biomolecules, facilitating diverse applications in drug delivery and diagnostics.
  • Anticancer Potential : Hydroxylamines, including this compound, are known for their potential as anti-cancer agents. The compound's ability to interact with biological molecules suggests that it could exhibit similar activities to other compounds within this class, which have shown antibacterial and antifungal properties.

The interaction studies involving this compound focus on its reactivity with various biological targets. Investigations into its binding affinity to enzymes or receptors are crucial for understanding its mechanism of action. Such studies may reveal insights into how this compound could modulate biological pathways, potentially leading to therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds in terms of structure and biological activity.

Compound NameStructure CharacteristicsNotable Biological Activity
This compoundDual halogenated structure; hydroxylamine functional groupPotential anticancer, antibacterial, antifungal
Hydroxylamine derivativesVarying substitutions on benzene ringsKnown for diverse biological activities
Other halogenated hydroxylaminesVarying halogen positionsSome exhibit cytotoxic effects

This comparison highlights how the dual halogenated structure of this compound may enhance its reactivity compared to other hydroxylamines.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can significantly inhibit specific enzymes involved in cancer progression. For instance, research on substituted benzyl derivatives has shown enhanced inhibitory potency against CD73, a target implicated in tumor immune evasion .

Structural Activity Relationships (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the benzene ring can dramatically alter the biological activity of hydroxylamines. For example, halogen substitutions have been shown to either enhance or reduce inhibitory potency against various targets depending on their position and nature .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of specific substituents aimed at enhancing its properties for targeted applications in medicinal chemistry .

Q & A

Basic Questions

Q. What are the recommended synthetic methods for producing N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine with high purity?

  • Methodology :

  • Step 1 : Use nucleophilic substitution reactions between hydroxylamine derivatives and 2-chloro-6-fluorobenzyl halides under inert atmospheres (e.g., nitrogen).

  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. For example, dichloromethane or THF at 0–25°C is common.

  • Step 3 : Purify via column chromatography or recrystallization, followed by HPLC to confirm purity ≥98% .

  • Scale-up : Pilot batches up to kilogram scale require strict control of stoichiometry and reaction time to maintain consistency .

    Table 1 : Key Synthetic Parameters

    ParameterOptimal ConditionPurity Outcome
    SolventTHF or Dichloromethane≥98% (HPLC)
    Temperature0–25°CHigh yield
    Purification MethodColumn Chromatography≥98%

Q. How should researchers handle and store This compound to ensure stability and safety?

  • Handling Protocol :

  • PPE : Wear nitrile gloves, safety goggles (S36), and lab coats to avoid skin/eye contact (R36/37/38) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
    • Storage :
  • Store in airtight containers under inert gas (e.g., argon) at 2–8°C.
  • Avoid proximity to oxidizers to prevent hazardous reactions (e.g., HCl gas release) .
    • Decontamination : Clean spills with ethanol/water mixtures and dispose via hazardous waste protocols.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Primary Techniques :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify benzyl proton environments (δ 4.5–5.5 ppm for CH₂ groups) and aromatic splitting patterns (meta/para fluorochloro substitution) .
  • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 318.15 (C₁₄H₁₁Cl₂F₂NO) .
    • Supplementary Methods :
  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement), especially for polymorph identification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Root Cause Analysis :

  • Purity Variability : Contaminants (e.g., unreacted benzyl halides) may alter thermal properties. Validate purity via HPLC .

  • Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms.

    • Mitigation Strategy :
  • Cross-validate data with NIST-standardized methods (e.g., mass spectrometry libraries) .

  • Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents).

    Table 2 : Data Cross-Verification Workflow

    Discrepancy TypeDiagnostic ToolAction
    Melting PointDSC/TGAPolymorph screen
    NMR Peak Splitting2D NMR (COSY, NOESY)Confirm coupling
    MS FragmentationHRMS vs. NIST LibrariesRecalibrate

Q. What mechanistic insights explain the reactivity of the hydroxylamine group in this compound during coupling reactions?

  • Reactivity Profile :

  • The hydroxylamine (-NH-O-) group acts as a nucleophile in SN₂ reactions (e.g., with alkyl halides) or participates in redox processes (e.g., forming nitroxides).
  • Fluorine and chlorine substituents on the benzyl groups enhance electrophilicity at the benzylic carbon, facilitating cross-coupling (e.g., Suzuki-Miyaura) .
    • Experimental Design :
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates.
  • Computational Modeling : Use DFT calculations to map transition states and activation energies.

Q. How can researchers design stability studies to assess degradation pathways under varying conditions?

  • Protocol :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analytical Monitoring :
  • Track degradation products via LC-MS (e.g., demethylation or oxidation byproducts).
  • Quantify hydrolytic stability in buffers (pH 1–13) .
    • Key Metrics :
  • Half-life (t₁/₂) : Calculate under accelerated conditions.
  • Degradant Identification : Compare fragmentation patterns with synthetic standards.

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